molecular formula C8H6BrFO2 B7961476 4H-1,3-Benzodioxin, 8-bromo-6-fluoro-

4H-1,3-Benzodioxin, 8-bromo-6-fluoro-

Cat. No.: B7961476
M. Wt: 233.03 g/mol
InChI Key: YRTAJXMDHKTVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Benzodioxin, 8-bromo-6-fluoro- is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of bromine and fluorine atoms attached to a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzodioxin, 8-bromo-6-fluoro- typically involves the bromination and fluorination of a benzodioxine precursor. One common method involves the reaction of 6-fluoro-4H-1,3-benzodioxine with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4H-1,3-Benzodioxin, 8-bromo-6-fluoro- may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and distillation is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxin, 8-bromo-6-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzodioxine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted benzodioxines, oxidized derivatives, and reduced benzodioxine compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

4H-1,3-Benzodioxin, 8-bromo-6-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin, 8-bromo-6-fluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-4H-1,3-benzodioxin-8-yl methanol
  • 6-fluoro-4H-1,3-benzodioxin-8-yl isocyanate
  • 8-bromo-6-fluoro-2,4-dihydro-1,3-benzodioxine

Uniqueness

4H-1,3-Benzodioxin, 8-bromo-6-fluoro- is unique due to the presence of both bromine and fluorine atoms on the benzodioxine ring. This dual substitution imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

8-bromo-6-fluoro-4H-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-7-2-6(10)1-5-3-11-4-12-8(5)7/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTAJXMDHKTVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)Br)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.